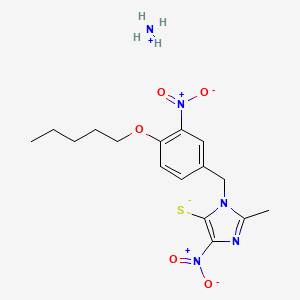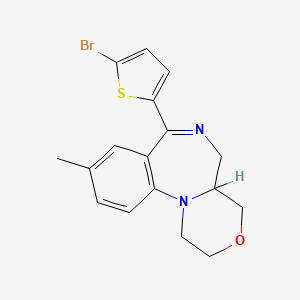
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid moiety, and a sulfonyl hydrazide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(2-thiazolylamino)butanoic acid with 4-methoxybenzenesulfonyl hydrazide under specific conditions. The reaction is often carried out in a solvent such as dry acetonitrile, using coupling agents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives
Applications De Recherche Scientifique
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The thiazole ring and sulfonyl hydrazide group can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoic acid moiety, thiazole ring, and sulfonyl hydrazide group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
124861-90-1 |
|---|---|
Formule moléculaire |
C14H16N4O5S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H16N4O5S2/c1-23-10-2-4-11(5-3-10)25(21,22)18-17-13(20)7-6-12(19)16-14-15-8-9-24-14/h2-5,8-9,18H,6-7H2,1H3,(H,17,20)(H,15,16,19) |
Clé InChI |
GGOOYOMHLLBRQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


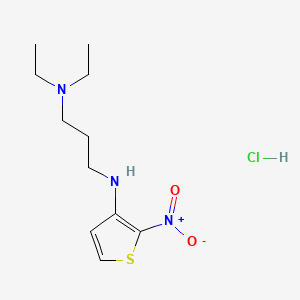
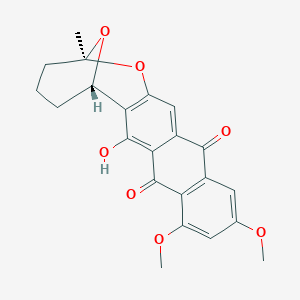
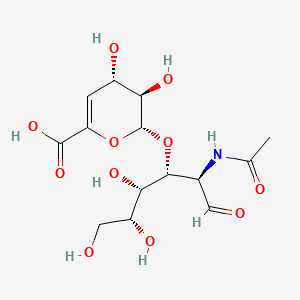
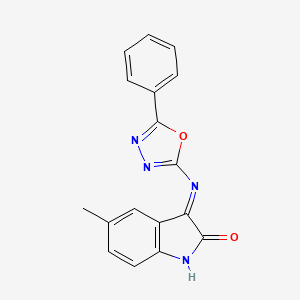
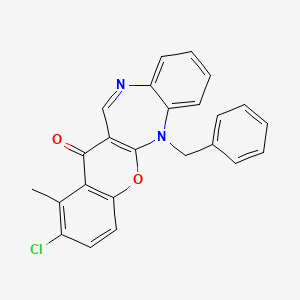
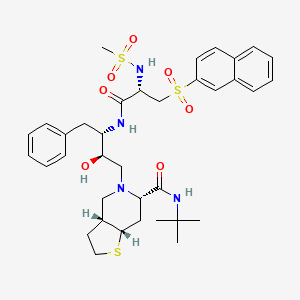
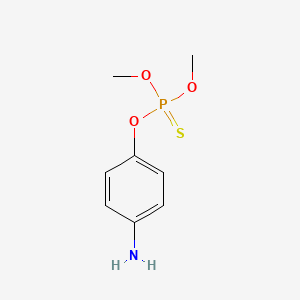


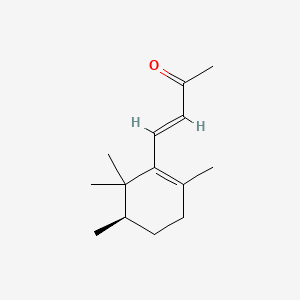
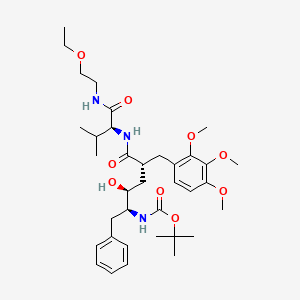
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
